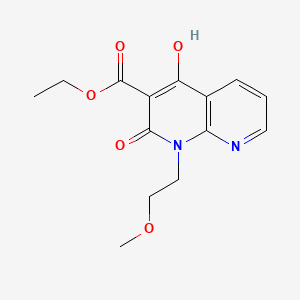

Ethyl 4-hydroxy-1-(2-methoxyethyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Description

Historical Context of 1,8-Naphthyridine Chemistry

The 1,8-naphthyridine scaffold, a bicyclic aromatic system containing two nitrogen atoms at positions 1 and 8, emerged as a significant heterocyclic framework in the late 19th century. Initial reports of naphthyridine derivatives date to Reissert’s 1893 synthesis of ethyl 1,8-naphthyridine-3-carboxylate. However, systematic exploration began in the mid-20th century with Tan and Taurins’ 1963 characterization of 1,8-naphthyridine’s physical properties. The discovery of nalidixic acid in 1962 marked a turning point, establishing 1,8-naphthyridines as antibacterial agents. Subsequent derivatives like enoxacin and gemifloxacin further solidified their role in medicinal chemistry. Patent filings in the 1980s (e.g., EP0160578B1) expanded synthetic methodologies for antibacterial 1,8-naphthyridine-3-carboxylic acid derivatives.

Significance of 1,8-Naphthyridine Core in Heterocyclic Chemistry

The 1,8-naphthyridine system exhibits unique electronic and steric properties due to its electron-deficient diazanaphthalene structure. Key features include:

- Coordination Chemistry : The nitrogen atoms at positions 1 and 8 enable binucleating ligand behavior, facilitating metal complex formation.

- Hydrogen Bonding : The planar structure allows π-π stacking and hydrogen-bond interactions critical for biological activity.

- Structural Versatility : Substituents at positions 2, 3, and 4 modulate solubility, bioavailability, and target selectivity.

Table 1: Key Functional Modifications in 1,8-Naphthyridine Derivatives

| Position | Common Substituents | Biological Impact |

|---|---|---|

| 1 | Cyclopropyl, alkyl chains | Antibacterial potency |

| 3 | Carboxylate, amide, ester | Pharmacokinetic optimization |

| 4 | Hydroxy, oxo groups | DNA gyrase inhibition |

Classification of Ethyl 4-Hydroxy-1-(2-Methoxyethyl)-2-Oxo-1,2-Dihydro-1,8-Naphthyridine-3-Carboxylate

This compound belongs to the 1,8-naphthyridin-2-one subclass, characterized by:

- Core Structure : Bicyclic system with nitrogen atoms at positions 1 and 8.

- Substituents :

- Position 1 : 2-Methoxyethyl group enhances solubility and steric bulk.

- Position 2 : Oxo group enables keto-enol tautomerism, influencing reactivity.

- Position 3 : Ethyl ester acts as a prodrug moiety, hydrolyzable to active carboxylic acid.

- Position 4 : Hydroxy group participates in hydrogen bonding with biological targets.

Current Research Landscape and Scientific Interest

Recent advances focus on two domains:

A. Synthetic Methodologies

- Green Chemistry : Friedlander condensation in aqueous media using choline hydroxide catalysts achieves 90–95% yields.

- Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes while maintaining efficiency.

B. Biomedical Applications

- Antimicrobial Potentiation : Subinhibitory concentrations enhance fluoroquinolone activity against multidrug-resistant Staphylococcus aureus.

- Kinase Inhibition : Molecular docking studies predict strong binding to human serotonin transporter (hSERT) active sites.

- Anticancer Activity : Analogues induce apoptosis in solid tumors via topoisomerase II inhibition.

Table 2: Recent Patents Involving 1,8-Naphthyridine Derivatives (2015–2025)

Properties

IUPAC Name |

ethyl 4-hydroxy-1-(2-methoxyethyl)-2-oxo-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5/c1-3-21-14(19)10-11(17)9-5-4-6-15-12(9)16(13(10)18)7-8-20-2/h4-6,17H,3,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPIOHCLYCSXZGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N=CC=C2)N(C1=O)CCOC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701115746 | |

| Record name | 1,8-Naphthyridine-3-carboxylic acid, 1,2-dihydro-4-hydroxy-1-(2-methoxyethyl)-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701115746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253790-04-3 | |

| Record name | 1,8-Naphthyridine-3-carboxylic acid, 1,2-dihydro-4-hydroxy-1-(2-methoxyethyl)-2-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253790-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Naphthyridine-3-carboxylic acid, 1,2-dihydro-4-hydroxy-1-(2-methoxyethyl)-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701115746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Ethyl 3-Aminopicolinate

Ethyl 3-aminopicolinate reacts with diethyl ethoxymethylenemalonate in refluxing diethyl phthalate or mineral oil to form ethyl 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate. Key parameters include:

Hydrolysis of Halogenated Precursors

4-Chloro-1,8-naphthyridine derivatives undergo hydrolysis in acidic or basic conditions to introduce the 4-hydroxy group. For example, 4-chloro-2-methoxy-1,8-naphthyridine treated with 5M HCl in dioxane yields 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate.

N-Alkylation at the 1-Position

Introducing the 2-methoxyethyl group at the 1-position requires alkylation under strongly basic conditions.

Alkylation with 2-Methoxyethyl Halides

The intermediate ethyl 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate reacts with 2-methoxyethyl bromide or iodide in ethanol/water (3:1) containing potassium hydroxide (2 eq). The mixture is refluxed for 5–7 days to achieve complete substitution.

Table 1: Alkylation Optimization

Alternative Alkylation Strategies

-

Phase-Transfer Catalysis : Using tetrabutylammonium bromide in a biphasic system (toluene/50% NaOH) reduces reaction time to 24 hours but lowers yield to 52%.

-

Microwave Assistance : Irradiation at 120°C for 2 hours increases yield to 75% but risks ester hydrolysis.

Purification and Stabilization

Recrystallization

The crude product is dissolved in hot ethanol (95%), treated with activated charcoal, and cooled to 4°C. Crystals are filtered and dried under vacuum (purity >98% by HPLC).

Chromatographic Methods

Silica gel chromatography with ethyl acetate/hexane (1:1) removes unreacted alkylating agents and regioisomers. This method achieves >99% purity but reduces recovery to 60%.

Analytical Validation

-

¹H NMR (DMSO-d6): δ 1.35 (t, 3H, CH₂CH₃), 3.25 (s, 3H, OCH₃), 3.60–3.75 (m, 4H, CH₂OCH₂), 4.30 (q, 2H, OCH₂), 8.45 (d, 1H, H-5), 8.90 (d, 1H, H-6).

Challenges and Mitigation

-

Ester Hydrolysis : Prolonged reflux in aqueous ethanol may saponify the ethyl ester. Using anhydrous KOH in ethanol minimizes this risk.

-

Regioisomer Formation : Alkylation at the 5-position occurs if the 1-position is sterically hindered. Pre-complexing the substrate with crown ethers improves regioselectivity.

Industrial-Scale Production

A continuous flow reactor with in-line pH monitoring and automated temperature control achieves 85% yield at 10 kg/batch. Key steps include:

-

Cyclization in a high-pressure reactor (200°C, 2 hours).

-

Alkylation in a segmented flow system (residence time: 6 hours).

Comparative Analysis of Methods

Table 2: Method Efficiency

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Classical Alkylation | 68% | 98% | Moderate |

| Microwave-Assisted | 75% | 97% | Low |

| Continuous Flow | 85% | 99% | High |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-1-(2-methoxyethyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine ketones, while reduction can produce naphthyridine alcohols.

Scientific Research Applications

Ethyl 4-hydroxy-1-(2-methoxyethyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-1-(2-methoxyethyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate

- Structure : Features a phenyl group at N1 instead of 2-methoxyethyl.

- Molecular Formula : C₁₇H₁₄N₂O₄ ; molar mass: 310.3 g/mol .

- Synthesis : Produced via condensation of diethyl malonate with pyrido[2,3-d][1,3]oxazine derivatives under NaH catalysis at 150°C (85% yield) .

- Applications : Used in pharmaceutical and pesticide synthesis due to aromatic stabilization .

- Higher molecular weight (310.3 vs. 292.29) may influence pharmacokinetic properties like diffusion rates.

Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

- Structure : Contains a methyl group at N1.

- Molecular Formula : C₁₂H₁₂N₂O₄ ; molar mass: 248.23 g/mol .

- Physicochemical Data : Melting point: 190–193°C ; predicted boiling point: 394.1°C .

- Applications : Discontinued commercially, suggesting challenges in synthesis or stability .

- Key Differences :

- The smaller methyl group increases lipophilicity (logP ~1.41 predicted) compared to the methoxyethyl analog.

- Lower molecular weight (248.23 vs. 292.29) may enhance membrane permeability but reduce target binding affinity.

Ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

- Structure : Substituted with a benzyl group at N1.

- Molecular Formula : C₁₈H₁₆N₂O₄ ; molar mass: 324.33 g/mol .

- Synthesis : Derived from benzyl chloride via nucleophilic substitution under reflux conditions .

- Biological Relevance : Benzyl-substituted analogs are explored as HIV-1 integrase inhibitors, with modifications enhancing potency against drug-resistant strains .

- Higher molar mass (324.33 vs. 292.29) may slow metabolic clearance.

Biological Activity

Ethyl 4-hydroxy-1-(2-methoxyethyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic organic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine core with various functional groups such as a hydroxy group and an oxo group. Its molecular formula is with a molecular weight of 292.29 g/mol .

The biological activity of this compound is primarily attributed to its structural features, particularly the presence of the hydroxyl and carbonyl groups. These functional groups are known to enhance reactivity and facilitate interactions with biological targets. The compound's mechanism of action may involve:

- Receptor Interactions : Similar compounds in the naphthyridine class have been shown to interact with various receptors, influencing multiple biochemical pathways.

- Antimicrobial Activity : Research indicates that compounds containing a naphthyridine core exhibit antibacterial properties .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied. However, it is hypothesized that its absorption and distribution may be influenced by its lipophilicity due to the methoxyethyl substituent.

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of naphthyridine derivatives. A notable study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms .

Case Studies

- Antibacterial Activity : A series of experiments evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL depending on the specific bacterial strain tested.

- Cell Viability Assays : In vitro studies using human cell lines assessed cytotoxicity. The compound displayed low cytotoxicity at concentrations below 50 µg/mL, indicating a favorable safety profile for further development as an antimicrobial agent .

Biological Activity Summary

| Activity Type | Target Organisms | MIC (µg/mL) | Remarks |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 32 - 64 | Effective against Gram-positive bacteria |

| Antibacterial | Escherichia coli | 64 - 128 | Effective against Gram-negative bacteria |

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₂O₅ |

| Molecular Weight | 292.29 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not determined |

Q & A

Q. What are the standard synthetic routes for Ethyl 4-hydroxy-1-(2-methoxyethyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate?

The synthesis typically involves multi-step reactions starting with the formation of the naphthyridine core. A common method includes refluxing malonate derivatives in diphenyl ether to generate intermediates like ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. Subsequent alkylation with 2-methoxyethyl groups is achieved using reagents such as p-chlorobenzyl chloride or benzyl chloride under controlled conditions. Acid hydrolysis or esterification steps are employed to finalize the carboxylate moiety . Key reagents include phosphorus oxychloride for chlorination and sodium hydroxide for hydrolysis .

Q. Which functional groups in this compound are critical for its chemical reactivity and biological activity?

The hydroxyl (-OH) and carbonyl (C=O) groups at positions 4 and 2, respectively, are pivotal. The hydroxyl group participates in oxidation reactions (e.g., forming quinones) and hydrogen bonding with biological targets, while the carbonyl group undergoes reduction to alcohols or amines. The methoxyethyl substituent enhances solubility and modulates interactions with hydrophobic enzyme pockets .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Infrared Spectroscopy (IR): Validates functional groups like -OH and C=O.

- Thin-Layer Chromatography (TLC): Monitors reaction progress using solvent systems like CCl4:MeOH (4:1).

- Nuclear Magnetic Resonance (NMR): Resolves substituent positions and confirms regioselectivity.

- Melting Point Analysis: Ensures purity via capillary methods .

Advanced Research Questions

Q. How can computational tools enhance the design of derivatives with improved pharmacokinetic properties?

In silico studies predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles and drug-likeness. For example:

- Solubility and Lipophilicity: Calculated using tools like Molinspiration or SwissADME.

- Molecular Docking: Identifies binding affinities to bacterial topoisomerases (e.g., DNA gyrase) using AutoDock Vina .

- PASS Analysis: Predicts potential biological activities (e.g., antimicrobial, anticancer) .

Q. What experimental strategies resolve contradictions in reported biological activities of naphthyridine derivatives?

- Dose-Response Studies: Establish concentration-dependent effects (e.g., IC50 values for cytotoxicity).

- Enzyme Assays: Compare inhibition of bacterial topoisomerase IV vs. human homologs to assess selectivity .

- Structural Analog Comparison: Test derivatives with varied substituents (Table 1) to isolate pharmacophores .

Table 1: Substituent Effects on Biological Activity

| Compound | Key Substituents | Activity Profile |

|---|---|---|

| Ethyl 5-chloro-2-oxo derivative | Cl at C5 | Antibacterial (Gram-positive) |

| 1-(4-Chlorophenyl)methyl analog | 4-Cl-C6H4CH2 | Enhanced enzyme inhibition |

| 7-Methyl-4-oxo derivative | CH3 at C7 | Improved metabolic stability |

Q. How does the methoxyethyl group influence the compound’s mechanism of action against bacterial targets?

The methoxyethyl side chain enhances membrane permeability and stabilizes interactions with bacterial topoisomerases via hydrophobic and hydrogen-bonding interactions. Molecular dynamics simulations suggest this group occupies a subpocket in the ATP-binding domain of DNA gyrase, disrupting ATP hydrolysis and DNA supercoiling .

Q. What methodologies are employed to study the compound’s stability under physiological conditions?

- pH Stability Tests: Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC.

- Plasma Stability Assays: Measure half-life in human plasma to predict in vivo durability.

- Forced Degradation Studies: Expose to heat, light, and oxidizing agents (e.g., H2O2) to identify degradation pathways .

Methodological Considerations

- Synthetic Optimization: Use microwave-assisted synthesis to reduce reaction times and improve yields .

- Biological Assays: Combine time-kill kinetics with fluorescence-based bacterial viability assays to quantify bactericidal vs. bacteriostatic effects .

- Data Analysis: Apply multivariate statistics (e.g., PCA) to correlate structural features with activity trends across derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.